Cedr-8(15)-ene

Description

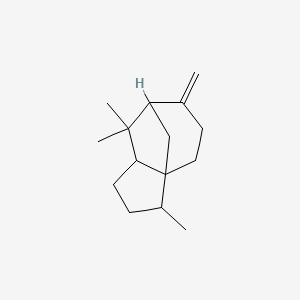

Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLPEFGBWGEFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(=C)C(C3)C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862162 | |

| Record name | Cedr-8(15)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of Cedr-8(15)-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, also known as (+)-β-cedrene, is a sesquiterpene of significant interest in the fields of fragrance chemistry, natural products research, and potentially, pharmacology. It is an isomer of the more common α-cedrene and is a constituent of various essential oils, most notably cedarwood oil. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and quantitative data to support researchers and professionals in drug development and related scientific disciplines.

Natural Sources of this compound

This compound is found alongside its isomer, α-cedrene, in the essential oils of several plants, primarily within the Cupressaceae family. The relative abundance of these isomers can vary depending on the plant species, geographical origin, and the specific extraction method employed.

The most commercially significant sources of cedrene isomers are various species of cedarwood. These include:

-

Juniperus virginiana (Eastern Red Cedar): A primary source for Virginia cedarwood oil, which is rich in both α- and β-cedrene.[1]

-

Juniperus ashei (Texas Cedar): The source of Texas cedarwood oil, another major commercial source of cedrenes.[1]

-

Cupressus funebris (Chinese Weeping Cypress): The source of Chinese cedarwood oil, which also contains significant amounts of cedrene isomers.[1][2]

Other reported natural sources include:

-

Vetiveria zizanoides (Vetiver)

-

Tagetes filifolia

-

Prangos uloptera

The yield of essential oil and the concentration of cedrene isomers are influenced by factors such as the age of the tree, with older trees generally providing higher yields.[1][3] The heartwood of these trees is the primary repository of the essential oil.[1][3]

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[4][5][6][7] This central precursor is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A specific enzyme, (-)-α-cedrene synthase, catalyzes the cyclization of (2Z,6E)-farnesyl diphosphate to form a (7R)-β-bisabolyl cation intermediate.[8][9] This cation then undergoes further rearrangement and deprotonation to yield various sesquiterpenes, including (-)-α-cedrene as a major product. While the direct enzymatic step to (+)-β-cedrene (this compound) is less specifically detailed in the provided results, it follows a similar cyclization cascade from FPP, likely involving a cedrene synthase with different product specificity.

Extraction Methodologies

Several methods are employed for the extraction of essential oils rich in this compound from plant materials. The choice of method significantly impacts the yield, purity, and chemical profile of the final product.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting cedarwood oil.[1]

Experimental Protocol:

-

Material Preparation: The heartwood of the cedar tree is chipped or ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A distillation apparatus is set up with a boiling flask, a biomass flask (to hold the wood chips), a condenser, and a collection vessel.

-

Distillation Process: Steam is generated in the boiling flask and passed through the plant material in the biomass flask. The steam volatilizes the essential oil components.

-

Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the oil can be separated from the water.

It is crucial to note that the acidic conditions that can arise during steam distillation can catalyze the dehydration of cedrol, another major component of cedarwood oil, into α-cedrene. This can alter the natural composition of the extracted oil.

Solvent Extraction

Solvent extraction is an alternative method that can yield a higher quality oil with a composition closer to the natural state of the wood.

Experimental Protocol:

-

Material Preparation: Similar to steam distillation, the cedarwood is chipped or ground.

-

Solvent Selection: Non-polar solvents such as hexane or ethanol are commonly used.

-

Extraction: The plant material is submerged in the solvent for a defined period (e.g., 1 hour), allowing the essential oil to dissolve.[10] This can be performed at room temperature or with heating, for example, in a Soxhlet apparatus.

-

Filtration: The solid plant material is filtered out from the solvent-oil mixture.

-

Solvent Removal: The solvent is removed from the extract, typically through distillation or rotary evaporation, to yield the purified essential oil.

Soxhlet Extraction Protocol:

-

Apparatus Setup: A Soxhlet extractor is assembled with a round-bottom flask containing the solvent (e.g., ethanol), a thimble containing the ground plant material, and a condenser.

-

Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material. Once the thimble is full, the solvent-oil mixture siphons back into the boiling flask. This cycle is repeated for a specified duration (e.g., 16 hours).[11]

-

Solvent Evaporation: After the extraction is complete, the solvent is evaporated to obtain the crude essential oil.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a more advanced and "green" extraction method that can provide high yields of high-quality oil.

Experimental Protocol:

-

Material Preparation: The cedarwood is prepared as in other methods.

-

SFE System: The extraction is performed in a specialized SFE system consisting of a CO2 tank, a pump to pressurize the CO2, an extraction vessel, and a separator.

-

Extraction Parameters: The temperature and pressure are controlled to bring the CO2 into a supercritical state (e.g., 70°C and 4000 psi). The supercritical CO2 then acts as a solvent, passing through the plant material and dissolving the essential oil.

-

Separation: The pressure is then reduced in the separator, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.

-

Optimization: The extraction yield and composition can be optimized by adjusting parameters such as temperature, pressure, and the use of co-solvents (e.g., ethanol).[12][13][14][15]

Lower extraction temperatures in SFE have been shown to favor a higher ratio of cedrol to cedrene, indicating less degradation of cedrol.

Isolation and Purification

Following the initial extraction, further purification steps are often necessary to isolate this compound from other components of the essential oil.

Fractional Distillation: This technique separates components based on their different boiling points. By carefully controlling the temperature and pressure during distillation, fractions enriched in specific cedrene isomers can be collected.

Crystallization: For components like cedrol that are solid at room temperature, crystallization can be used as a purification step. The crude oil is cooled to induce crystallization of cedrol, which can then be separated by centrifugation. The remaining liquid fraction will be enriched in cedrene isomers.

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oil extracts.

General GC-MS Protocol:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or acetone).

-

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, separating the different volatile components based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragmentation pattern (mass spectrum) is used to identify the compound by comparing it to a spectral library (e.g., NIST).

-

Quantification: The concentration of each component can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known concentration of an internal or external standard.

Quantitative Data Summary

The following tables summarize the reported yields and composition of cedarwood oil from various sources and extraction methods. It is important to note that these values can vary significantly based on the specific conditions used.

Table 1: Yield of Cedarwood Oil from Different Species and Extraction Methods

| Plant Source | Extraction Method | Yield (% of dry weight) | Reference |

| Juniperus ashei | Steam Distillation | 4.04 | [3] |

| Juniperus virginiana | Steam Distillation | 3.18 | [3] |

| Juniperus erythrocarpa | Steam Distillation | 4.87 | [3] |

| Juniperus scopulorum | Steam Distillation | Not specified, but comparable to commercial species | [3] |

| Juniperus virginiana | Supercritical CO2 Extraction | 4.4 | [16] |

| Juniperus virginiana | Steam Distillation | 1.3 | [16] |

Table 2: Composition of Cedrene Isomers in Cedarwood Oil

| Plant Source | Component | Concentration (%) | Reference |

| Cupressus funebris | α-cedrene | 16.9 | [2] |

| β-cedrene | 5.7 | [2] | |

| Juniperus virginiana | α-cedrene | ~20-35 (commercial oil) | - |

| β-cedrene | ~4-8 (commercial oil) | - | |

| Juniperus chinensis | α-cedrene | 4.8 | [2] |

Conclusion

This compound is a valuable natural sesquiterpene primarily sourced from the essential oils of various cedarwood species. The selection of an appropriate extraction method is critical, as it significantly influences the yield and chemical integrity of the final product. While steam distillation is the most common industrial practice, methods like solvent extraction and supercritical fluid extraction offer advantages in terms of obtaining a product with a composition that more closely reflects the natural state within the plant material. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively source, extract, and analyze this compound for further scientific investigation and potential applications in drug development and other industries.

References

- 1. juniperus.org [juniperus.org]

- 2. ars.usda.gov [ars.usda.gov]

- 3. juniper.oregonstate.edu [juniper.oregonstate.edu]

- 4. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. P. aeruginosa Metabolome Database: Farnesyl pyrophosphate (PAMDB000210) [pseudomonas.umaryland.edu]

- 7. researchgate.net [researchgate.net]

- 8. ENZYME - 4.2.3.227 (-)-alpha-cedrene synthase [enzyme.expasy.org]

- 9. EC 4.2.3.227 [iubmb.qmul.ac.uk]

- 10. US4920096A - Method for extracting cedar wood oil - Google Patents [patents.google.com]

- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila [mdpi.com]

- 14. Optimization of parameters for the supercritical fluid extraction in the determination of N-nitrosamines in rubbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. thescipub.com [thescipub.com]

In-Depth Technical Guide to the Biological Activities of Cedr-8(15)-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, a sesquiterpene hydrocarbon, is a prominent constituent of various essential oils, notably from cedarwood and other aromatic plants. This document provides a comprehensive technical overview of the known biological activities of this compound and its closely related isomers, α-cedrene (Cedr-9-ene) and β-cedrene (this compound). The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Biological Activities of this compound and its Isomers

Research has indicated that this compound and its isomers possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The following sections provide a detailed account of these activities, supported by quantitative data from scientific literature.

Antimicrobial Activity

An essential oil containing β-cedrene (this compound) as one of its main components has demonstrated antimicrobial properties. The minimum inhibitory concentration (MIC) values against several microorganisms have been determined, indicating its potential as an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Essential Oil Containing β-Cedrene

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 31.25 |

| Staphylococcus epidermidis | Gram-positive bacteria | 31.25 |

| Yeast | Fungus | 62.5 |

Experimental Protocol: Micro-broth Dilution Method

The antimicrobial activity was assessed using the micro-broth dilution method.[1]

-

Inoculum Preparation: The microbial strains were cultured overnight, and the inoculum was prepared to a standardized concentration.

-

Serial Dilution: The essential oil was serially diluted in a 96-well microplate containing an appropriate growth medium.

-

Inoculation: Each well was inoculated with the standardized microbial suspension.

-

Incubation: The microplates were incubated under conditions suitable for the growth of the respective microorganisms.

-

MIC Determination: The MIC was determined as the lowest concentration of the essential oil that visibly inhibited microbial growth.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available, the general anti-inflammatory potential of related sesquiterpenes suggests a basis for further investigation. A common in vitro assay to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of NO inhibition.

Experimental Workflow for Nitric Oxide (NO) Inhibition Assay

Caption: Workflow for determining the in vitro anti-inflammatory activity by measuring nitric oxide inhibition.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specified period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

IC50 Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition, and the IC50 value is determined.

Experimental Workflow for DPPH Antioxidant Assay

Caption: A simplified workflow of the DPPH radical scavenging assay for antioxidant activity assessment.

Cytotoxic and Pharmacological Activities of Isomers

While specific cytotoxicity data for this compound is limited, studies on its isomers, α-cedrene and β-cedrene, have revealed significant biological activities, including trypanocidal, antileukemic, and enzyme inhibitory effects.

Table 2: Cytotoxic and Pharmacological Activities of Cedrene Isomers

| Compound | Activity | Cell Line / Target | IC50 / Ki | Reference |

| (-)-Cedrene (α-cedrene) | Trypanocidal | Trypanosoma b. brucei | 4.07 µg/mL | [2] |

| (-)-Cedrene (α-cedrene) | Antileukemic | In vitro | 22.2 µg/mL | [2] |

| β-Cedrene | CYP2B6 Inhibition | Human liver microsomes | 1.6 µM (Ki) | |

| β-Cedrene | CYP3A4 Inhibition | Human liver microsomes | Moderate inhibition |

Experimental Protocol: Trypanocidal Activity Assay

A general protocol for assessing the in vitro trypanocidal activity of a compound against Trypanosoma brucei is described below.

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium.

-

Compound Treatment: The parasites are incubated with various concentrations of the test compound.

-

Viability Assessment: After a specific incubation period, the viability of the parasites is assessed using a suitable method, such as a resazurin-based assay.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Antileukemic Activity Assay

The in vitro antileukemic activity can be determined using a standard cytotoxicity assay against a relevant leukemia cell line.

-

Cell Culture: A human leukemia cell line (e.g., K562, Jurkat) is cultured and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Cell Viability Assay: After a defined incubation period (e.g., 48 or 72 hours), cell viability is measured using an appropriate method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

IC50 Calculation: The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways through which this compound and its isomers exert their biological effects. The diverse activities observed suggest that these compounds may interact with multiple molecular targets. For instance, anti-inflammatory effects could potentially involve the modulation of pathways such as the NF-κB or MAPK signaling cascades, which are central to the inflammatory response. Further research is required to elucidate the precise mechanisms of action.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: A hypothetical pathway illustrating the potential inhibition of the NF-κB signaling cascade by this compound to reduce inflammation.

Conclusion

This compound and its isomers, α- and β-cedrene, exhibit a range of promising biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals. However, it is evident that further in-depth studies are necessary to fully characterize the pharmacological profile of this compound, elucidate its mechanisms of action, and explore its therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for such future investigations. The lack of information on the specific signaling pathways involved represents a significant knowledge gap that warrants further research to unlock the full potential of this natural compound.

References

An In-depth Technical Guide to the Structural Differences of α-Cedrene and β-Cedrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cedrene and β-cedrene are naturally occurring tricyclic sesquiterpenes, primarily found in the essential oil of cedarwood.[1][2] As constitutional isomers, they share the same molecular formula, C₁₅H₂₄, and the fundamental cedrane skeleton.[1][2] However, their distinct structural arrangements, arising from the position of a single double bond, lead to notable differences in their physicochemical properties and spectroscopic signatures.[1] This technical guide provides a comprehensive comparison of α- and β-cedrene, detailing their structural nuances, comparative spectral data, and relevant experimental protocols for their synthesis and isolation.

Core Structural Differences

The fundamental structural difference between α-cedrene and β-cedrene lies in the placement of their endocyclic and exocyclic double bonds, respectively. Both isomers possess the same tricyclic cedrane core, but the variation in unsaturation significantly influences their chemical reactivity and spectral properties.

-

α-Cedrene: Features an endocyclic double bond between the C8 and C9 positions of the cedrane framework.[3]

-

β-Cedrene: Possesses an exocyclic double bond at the C8 position, involving a methylene group attached to the ring system.[4]

Below is a visualization of their chemical structures, highlighting this key difference.

Physicochemical Properties

The seemingly minor difference in the double bond position results in measurable variations in the physicochemical properties of α- and β-cedrene. These properties are crucial for their separation, identification, and potential applications.

| Property | α-Cedrene | β-Cedrene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| Boiling Point | 261-262 °C[2] | 263-264 °C |

| Density | 0.932 g/mL at 20 °C[2] | 0.932 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.495 - 1.510[5] | 1.502 |

| CAS Number | 469-61-4[2] | 546-28-1[2] |

Spectroscopic Data

The structural isomerism of α- and β-cedrene is most definitively characterized through spectroscopic analysis. The distinct electronic environments of the carbon and hydrogen atoms in each molecule give rise to unique NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| α-Cedrene | β-Cedrene |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not fully available in a comprehensive, directly comparable format in the search results. | Data not fully available in a comprehensive, directly comparable format in the search results. |

¹³C NMR Data

| Carbon No. | α-Cedrene Chemical Shift (ppm) | β-Cedrene Chemical Shift (ppm) |

| 1 | 53.6 | 53.8 |

| 2 | 41.8 | 41.5 |

| 3 | 25.1 | 25.2 |

| 4 | 36.9 | 36.8 |

| 5 | 56.6 | 56.5 |

| 6 | 35.1 | 35.0 |

| 7 | 60.9 | 60.8 |

| 8 | 142.1 | 150.1 |

| 9 | 118.5 | 49.6 |

| 10 | 42.1 | 42.0 |

| 11 | 30.0 | 29.9 |

| 12 | 23.3 | 23.2 |

| 13 | 28.9 | 28.8 |

| 14 | 26.7 | 26.6 |

| 15 | - | 106.3 |

Note: The numbering of the carbon atoms may vary between different literature sources. The data presented here is a compilation from multiple sources and aims to provide a comparative overview.[1][6][7]

Infrared (IR) Spectroscopy

| α-Cedrene | β-Cedrene |

| Absorption Bands (cm⁻¹) | Absorption Bands (cm⁻¹) |

| ~3030 (C-H stretch, alkene) | ~3070 (C-H stretch, alkene) |

| ~2950-2850 (C-H stretch, alkane) | ~2950-2850 (C-H stretch, alkane) |

| ~1640 (C=C stretch, endocyclic) | ~1650 (C=C stretch, exocyclic) |

| ~1460 (C-H bend, alkane) | ~1460 (C-H bend, alkane) |

| ~890 (C-H bend, alkene) | ~880 (C-H bend, alkene) |

Mass Spectrometry (MS)

Both α- and β-cedrene exhibit a molecular ion peak (M⁺) at m/z 204. However, the fragmentation patterns can show subtle differences due to the different stability of the intermediate carbocations formed upon ionization. Common fragments for both isomers include losses of methyl (m/z 189) and isopropyl (m/z 161) groups.[3] A detailed analysis of the relative intensities of these and other fragment ions can aid in distinguishing between the two isomers.

Experimental Protocols

Isolation from Cedarwood Oil

α- and β-cedrene are major constituents of cedarwood oil and can be isolated through fractional distillation under reduced pressure.[8]

Methodology:

-

Initial Distillation: Cedarwood oil is subjected to vacuum distillation to separate the more volatile monoterpenes and lighter sesquiterpenes from the higher-boiling components.

-

Fractional Distillation: The cedrene-rich fraction is then carefully subjected to fractional distillation using a column with high theoretical plates. Due to their slightly different boiling points, α- and β-cedrene can be separated into fractions with varying purities.

-

Gas Chromatography (GC) Analysis: The composition of each fraction is monitored by gas chromatography (GC) to determine the relative amounts of α- and β-cedrene.[8]

-

Purification: Fractions enriched in the desired isomer can be further purified by repeated fractional distillation or preparative gas chromatography.

Chemical Synthesis: Pauson-Khand Reaction

A common strategy for the synthesis of the cedrene skeleton involves the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, to construct the cyclopentenone ring fused to the tricyclic system.[1][9] The resulting intermediate, cedrone, can then be converted to α- and β-cedrene.

Workflow for the Synthesis of Cedrone via Pauson-Khand Reaction:

Conversion of Cedrone to α- and β-Cedrene:

-

Wittig Reaction: Cedrone can be converted to β-cedrene via a Wittig reaction using methylenetriphenylphosphorane (Ph₃P=CH₂) to introduce the exocyclic double bond.

-

Reduction and Elimination: To obtain α-cedrene, the carbonyl group of cedrone is first reduced to a hydroxyl group (cedrol) using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of cedrol leads to the formation of the more stable endocyclic double bond of α-cedrene.

Biosynthesis

In nature, both α- and β-cedrene are biosynthesized from farnesyl pyrophosphate (FPP) through a series of enzymatic cyclizations and rearrangements.[10] The initial cyclization of FPP leads to the formation of a bisabolyl cation, which then undergoes further intramolecular reactions to form the characteristic tricyclic cedrane skeleton. The final deprotonation step determines whether the endocyclic (α-cedrene) or exocyclic (β-cedrene) double bond is formed.

Conclusion

α-Cedrene and β-cedrene, while sharing a common molecular formula and carbon skeleton, exhibit distinct structural and physicochemical properties due to the different placement of a double bond. These differences are readily apparent in their spectroscopic data, particularly in their ¹³C NMR spectra. Understanding these structural nuances is critical for their accurate identification, separation, and for guiding synthetic strategies. The information presented in this guide provides a foundational resource for researchers and professionals working with these important natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. Complete 1 H NMR assignment of cedranolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

Commercial Suppliers and Technical Guide for High-Purity Cedr-8(15)-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Cedr-8(15)-ene, a sesquiterpene of significant interest for research and development. This document outlines commercial suppliers, provides key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Commercial Availability of High-Purity this compound and Related Isomers

Table 1: Representative Quantitative Data for High-Purity (-)-α-Cedrene (CAS: 469-61-4)

| Property | Specification |

| Purity (GC, sum of enantiomers) | ≥95.0% |

| Optical Activity ([α]20/D, c=10% in ethanol) | -88±1° |

| Refractive Index (n20/D) | 1.498 |

| Boiling Point | 261-262 °C (lit.) |

| Density (at 20 °C) | 0.932 g/mL (lit.) |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

Table 2: Commercial Suppliers of Cedrene Isomers

| Supplier | Product Name(s) | CAS Number(s) | Purity |

| Sigma-Aldrich | (-)-α-Cedrene | 469-61-4 | ≥95.0% (sum of enantiomers, GC) |

| Santa Cruz Biotechnology [1][2] | (+)-β-Cedrene, (−)-α-Cedrene | 546-28-1, 469-61-4 | ≥95% |

| Extrasynthese [3] | alpha-Cedrene | 469-61-4 | ≥95% (sum of enantiomers) |

| ChromaDex | CEDRENE, (-)-alpha-(AS) | 469-61-4 | Not specified |

| LGC Standards [4] | (+)-beta-Cedrene (major, contains (-)-cedrene) | 546-28-1 | Not specified |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol is adapted from a validated method for the quantification of the isomeric α-Cedrene in a biological matrix and is suitable for the analysis of this compound.[5][6]

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

-

Capillary Column: ZB-5 (30 m × 0.25 mm, 0.25-µm df) or equivalent[7]

Sample Preparation (from a biological matrix like plasma): [5][6]

-

To 50 µL of plasma, add a suitable internal standard (e.g., 1,4-dichlorobenzene).

-

Extract the analyte using ethyl acetate at a neutral pH.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

Injection Mode: Splitless

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 4 min

-

Ramp to 160 °C at 30 °C/min, hold for 8 min

-

Ramp to 170 °C at 2 °C/min, hold for 27 min

-

Ramp to 190 °C at 5 °C/min, hold for 4 min

-

Ramp to 290 °C at 15 °C/min, hold for 4 min

-

-

MS/MS Detection Mode: Selective Reaction Monitoring (SRM)

-

This compound (and isomers) Precursor Ion (m/z): 204.3

-

Product Ion (m/z): 119.0 (This may need to be optimized for this compound specifically)

-

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis: Quantification is achieved by constructing a standard curve with known concentrations of this compound and comparing the peak area ratio of the analyte to the internal standard.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. extrasynthese.com [extrasynthese.com]

- 4. Buy Online CAS Number 546-28-1 - TRC - (+)-beta-Cedrene (major, contains (-)-cedrene) | LGC Standards [lgcstandards.com]

- 5. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. phcog.com [phcog.com]

An In-Depth Technical Guide to Cedr-8(15)-ene: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedr-8(15)-ene, a prominent sesquiterpene found in the essential oils of various plants, most notably Cedarwood oil from Juniperus virginiana, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and presenting in-depth experimental protocols for its extraction, analysis, and evaluation of its biological effects. Furthermore, this document elucidates its potential mechanism of action through the modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as (+)-β-Funebrene and a component of Cedrene, is a tricyclic sesquiterpene with the molecular formula C15H24.[1] Its chemical identity is registered under CAS number 11028-42-5 (for Cedrene, which includes this compound as a major isomer).[2] The compound's structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H24 | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 11028-42-5 (Cedrene) | |

| Appearance | Colorless liquid | |

| Boiling Point | 262-263 °C | |

| Density | 0.9342 g/cm³ | |

| IUPAC Name | 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹,⁵]undecane | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Juniperus virginiana

The following protocol describes a method for the dual extraction of essential oil, rich in this compound, and podophyllotoxin from the leaves of Juniperus virginiana.[3]

Materials:

-

Fresh leaves of Juniperus virginiana

-

Steam distillation apparatus

-

Homogenizer

-

Centrifuge

-

Ethyl acetate

-

HPLC system for analysis

Procedure:

-

Steam Distillation: Subject the fresh leaves of Juniperus virginiana to steam distillation to extract the essential oil. The essential oil fraction will contain a high concentration of this compound.

-

Post-Distillation Extraction of Plant Material: The plant material remaining after steam distillation can be further processed to extract other compounds like podophyllotoxin.

-

Homogenization and Solvent Extraction: Homogenize the steam-distilled plant material in a solvent such as ethyl acetate for 30 minutes at 800 rpm.

-

Phase Separation: Centrifuge the homogenate to separate the ethyl acetate phase containing the target compounds.

-

Analysis: Analyze the essential oil and the ethyl acetate extract using High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound and other components.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of this compound in essential oil samples is crucial for standardization and research purposes. A validated GC-MS method is the gold standard for this analysis.[4][5]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)

Method Validation Parameters:

-

Linearity: Establish a calibration curve with standard solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area (correlation coefficient > 0.99).

-

Precision: Determine intra-day and inter-day precision by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).[4]

-

Accuracy: Assess the accuracy of the method by calculating the recovery of a known amount of spiked standard in a sample matrix. Recoveries in the range of 80-120% are generally considered acceptable.[4]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Typical GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, ramped to 240 °C at a rate of 3 °C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

In Vitro Biological Activity Assays

The antioxidant potential of this compound can be evaluated using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays.[6][7][8][9]

DPPH Assay Protocol: [6]

-

Prepare a stock solution of DPPH in methanol (e.g., 8 mg/100 mL).

-

In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of this compound solution at various concentrations.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

Measure the absorbance at 514 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

ABTS Assay Protocol: [6]

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 140 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with water to an absorbance of approximately 0.7 at 734 nm.

-

In a 96-well microplate, mix 100 µL of the diluted ABTS solution with 100 µL of this compound solution at various concentrations.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[10][11][12][13]

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Signaling Pathway Modulation: Anti-inflammatory Activity via NF-κB Inhibition

This compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Validation of NF-κB Inhibition

NF-κB Luciferase Reporter Assay: [15] This assay is used to quantify the transcriptional activity of NF-κB.

-

Use a cell line (e.g., HEK 293) stably expressing a luciferase reporter gene under the control of an NF-κB response element.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 50 ng/mL), for 3 hours.

-

Measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Measurement of LPS-induced TNF-α Secretion: [15] This assay assesses the ability of a compound to inhibit the production of a key pro-inflammatory cytokine regulated by NF-κB.

-

Use a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 1 hour.

-

Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit. A reduction in TNF-α levels indicates an anti-inflammatory effect.

Proposed NF-κB Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed inhibitory action of this compound.

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a sesquiterpene of significant scientific interest due to its demonstrated biological activities. This technical guide provides a foundation for researchers by consolidating key information on its properties and offering detailed experimental protocols for its study. The elucidated role of this compound in modulating the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully explore its therapeutic applications and to conduct comprehensive preclinical and clinical evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

In Vitro Antioxidant Capacity of Cedr-8(15)-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene, a tricyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oils derived from various plant species, notably from the genus Cedrus.[1] With the growing interest in natural compounds for pharmaceutical and nutraceutical applications, sesquiterpenes are being increasingly investigated for their diverse biological activities. Among these, the antioxidant potential of such compounds is of significant interest due to the role of oxidative stress in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, presenting key quantitative data, detailed experimental protocols for common antioxidant assays, and a discussion of potential mechanistic pathways.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹⁵]undecane |

| Synonyms | (+)-beta-Funebrene, (+)-β-Cedrene, (-)-cedrene |

| CAS Number | 546-28-1 |

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various standard in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The following table summarizes the available quantitative data on its antioxidant activity.

| Assay | IC₅₀ Value (µg/mL) | Remarks |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | 25.6 | Moderate antioxidant activity.[1] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | 30.2 | Comparable to ascorbic acid.[1] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | 15.4 µmol Fe²⁺/g | Significant reducing power.[1] |

Note: The original research article providing these specific IC₅₀ values could not be located in the conducted search. The data is presented as reported by a commercial supplier and should be interpreted with this consideration.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to enable researchers to replicate and validate these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound standard

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.

-

For the blank, add 100 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

This compound standard

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of this compound solution or the positive control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound standard

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of the different concentrations of this compound solution, the positive control, or a blank (solvent) to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Construct a standard curve using a ferrous sulfate solution of known concentrations. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Potential Signaling Pathways in Antioxidant Action

While specific studies on the signaling pathways modulated by this compound to exert its antioxidant effects are not yet available, general antioxidant mechanisms often involve the modulation of key cellular signaling cascades. It is plausible that this compound, like other lipophilic antioxidant compounds, may influence one or more of the following pathways. Further research is required to elucidate the specific mechanisms of this compound.

Caption: Plausible antioxidant signaling pathways potentially modulated by this compound.

Conclusion

The available data indicate that this compound possesses moderate in vitro antioxidant activity, as demonstrated by its capacity to scavenge DPPH and ABTS radicals and to reduce ferric iron. The provided IC₅₀ values offer a quantitative measure of this activity, although further validation from peer-reviewed studies is warranted. The detailed experimental protocols included in this guide are intended to facilitate such validation and encourage further research into the antioxidant potential of this promising natural compound. Future investigations should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects, which will be crucial for its potential development as a therapeutic or preventive agent against oxidative stress-related conditions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cedr-8(15)-ene using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of the sesquiterpene Cedr-8(15)-ene in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring high sensitivity and selectivity. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who require accurate analysis of this compound.

Introduction

This compound is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably cedarwood. As with many sesquiterpenes, there is growing interest in its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of natural extracts, pharmacokinetic studies, and understanding its biological role. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high chromatographic resolution and the structural information provided by mass spectrometry. This protocol outlines a complete workflow for the analysis of this compound.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous matrices such as cell culture media or aqueous plant extracts. For solid samples like plant material, a preliminary extraction step (e.g., Soxhlet or ultrasonic extraction) into a suitable solvent is necessary before proceeding.

Materials:

-

Sample containing this compound

-

Hexane or Dichloromethane (GC grade)[1]

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes (15 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.

-

Add 2 mL of hexane (or dichloromethane) to the tube.[1]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis. For low concentration samples, the extract can be concentrated under a gentle stream of nitrogen.[2]

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.

GC-MS Parameters: The following table outlines the recommended GC-MS parameters for the analysis of this compound. These may be adapted based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Mass Range (Full Scan) | m/z 40-350 |

| Solvent Delay | 3 min |

Data Analysis and Quantification

For qualitative identification, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with a reference spectrum from a spectral library (e.g., NIST). The molecular formula of this compound is C15H24, with a molecular weight of 204.35 g/mol .[2][3]

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The analysis can be performed in either full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value/Range | Reference |

| Molecular Formula | C15H24 | [2][3] |

| Molecular Weight | 204.35 g/mol | [2][3] |

| Kovats Retention Index (Standard non-polar column) | ~1415 | [2] |

| Characteristic m/z ions for SIM mode | ||

| Quantifier Ion | 161 | [2] |

| Qualifier Ion 1 | 119 | [2] |

| Qualifier Ion 2 | 93 | [2] |

| Calibration Standards | ||

| Recommended Solvent | Hexane or Methanol | [4] |

| Concentration Range | 0.1 - 50 µg/mL | |

| Internal Standard (optional) | Cedrene (isomer) or a stable isotope-labeled analog |

Experimental Workflow Diagramdot

References

Application Note: High-Performance Liquid Chromatography for the Purification of β-Cedrene

Introduction

β-Cedrene is a sesquiterpene hydrocarbon commonly found in the essential oil of cedarwood (Cedrus spp.). As a significant contributor to the characteristic woody aroma, it is of interest in the fragrance, cosmetic, and pharmaceutical industries. For research and development purposes, obtaining high-purity β-cedrene is crucial for structural elucidation, biological activity screening, and use as an analytical standard. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of β-cedrene from a pre-fractionated cedarwood oil extract.

Method Overview

The purification strategy employs a preparative RP-HPLC system with a C18 stationary phase. Due to the nonpolar nature of β-cedrene, a mobile phase with a high organic solvent concentration is utilized to achieve adequate retention and separation from other components of the essential oil. The method is designed to be scalable for the purification of milligram to gram quantities of the target compound.

Experimental Protocols

1. Sample Preparation

A crude extract of cedarwood oil, enriched in sesquiterpenes, is used as the starting material. It is recommended to perform an initial fractionation using vacuum distillation or flash chromatography to remove highly volatile components and polar constituents, thereby increasing the concentration of β-cedrene in the sample to be injected.

-

Protocol:

-

Dissolve the pre-fractionated cedarwood oil extract in acetonitrile to a final concentration of 10-50 mg/mL.

-

Sonicate the solution for 10 minutes to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter prior to injection.

-

2. HPLC Instrumentation and Conditions

A preparative HPLC system equipped with a UV detector is used for the purification.

-

Instrumentation:

-

Preparative HPLC Pump

-

Autosampler or Manual Injector

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

Fraction Collector

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 250 x 10 mm I.D.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 80% B

-

5-25 min: 80% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 80% B (re-equilibration)

-

-

Flow Rate: 4.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 500 µL

-

3. Post-Purification Processing

-

Protocol:

-

Collect the fractions corresponding to the β-cedrene peak as determined by retention time.

-

Combine the collected fractions.

-

Remove the acetonitrile from the collected fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

Perform a liquid-liquid extraction of the remaining aqueous solution with a nonpolar solvent such as n-hexane or diethyl ether to recover the purified β-cedrene.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the purified β-cedrene.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity by spectroscopic methods (e.g., GC-MS, NMR).

-

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of β-cedrene.

| Parameter | Value |

| Retention Time | 18.5 ± 0.5 min |

| Purity (Post-HPLC) | >98% |

| Recovery | 85-92% |

| Loading Capacity | 5-25 mg/injection |

Visualizations

Experimental Workflow for β-Cedrene Purification

Total Synthesis of Cedr-8(15)-ene from Commercial Starting Materials: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of a total synthesis route to Cedr-8(15)-ene, a sesquiterpene natural product, utilizing commercially available starting materials. The featured synthesis employs a strategic intramolecular Diels-Alder reaction to construct the core tricyclic framework, followed by a ring expansion to achieve the final carbon skeleton. This application note includes a summary of the synthetic strategy, tabulated quantitative data for each step, detailed experimental protocols for key transformations, and a workflow diagram for enhanced clarity.

Introduction

This compound, also known as β-cedrene, is a member of the cedrane family of sesquiterpenes, which are found in the essential oil of cedarwood. These natural products have garnered interest for their potential biological activities and as challenging targets for total synthesis. The construction of the compact and sterically congested tricyclic ring system of cedrenes has inspired the development of various elegant synthetic strategies. This document outlines a robust and well-precedented approach to this compound, commencing from readily available commercial precursors. The synthesis is particularly notable for its use of an intramolecular [4+2] cycloaddition to efficiently assemble the complex carbocyclic core.

Synthetic Strategy

The total synthesis of this compound presented here is based on the intramolecular Diels-Alder approach pioneered by Breitholle and Fallis. The general logic of this synthesis is depicted in the workflow diagram below. The synthesis begins with the construction of a cyclopentadiene derivative bearing a pendent dienophile. Upon heating, this intermediate undergoes an intramolecular Diels-Alder reaction to forge the key tricyclic ring system. Subsequent functional group manipulations, including a Tiffeneau-Demjanov ring expansion of a key ketone intermediate (cedrone), afford the target molecule, this compound.

Application Notes and Protocols for Testing the Antimicrobial Activity of Cedr-8(15)-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedr-8(15)-ene is a sesquiterpene hydrocarbon found in the essential oils of various plants, notably in cedarwood oil. Sesquiterpenes are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including antimicrobial properties. This document provides detailed protocols for evaluating the antimicrobial activity of this compound against a range of pathogenic and spoilage microorganisms. The methodologies described herein are based on established standards for antimicrobial susceptibility testing of natural products and are intended to provide a framework for researchers in drug discovery and development.

Data Presentation

While specific quantitative data for the antimicrobial activity of this compound is not extensively available in the public domain, the following tables summarize representative data for closely related cedrane sesquiterpenes, such as α-cedrene and β-cedrene, which can be used as a preliminary guide for experimental design. It is recommended that researchers generate their own data for this compound using the protocols outlined below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Cedrane Sesquiterpenes

| Microorganism | Type | MIC (µg/mL) | Reference Compound(s) |

| Bacillus subtilis | Gram-positive bacterium | 3.06 | α- and β-cedrene |

| Proteus sp. | Gram-negative bacterium | 3.06 | α- and β-cedrene |

Table 2: Zone of Inhibition Diameters of Representative Sesquiterpenes

| Microorganism | Type | Zone of Inhibition (mm) | Reference Compound(s) |

| Staphylococcus aureus | Gram-positive bacterium | 5 | Diorygmones B-E (sesquiterpenes)[1] |

| Escherichia coli | Gram-negative bacterium | Not widely reported for cedranes | General Sesquiterpenes |

| Candida albicans | Fungus (Yeast) | Not widely reported for cedranes | General Sesquiterpenes |

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., gentamicin for bacteria, amphotericin B for fungi)

-

Negative control (broth with solvent)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Controls:

-

Positive Control: A well containing a known antibiotic.

-

Negative Control: A well containing broth and the solvent used to dissolve the test compound.

-

Growth Control: A well containing only broth and the microbial inoculum.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by adding a viability indicator like resazurin.

Agar Disk Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic disks

-

Negative control disks (impregnated with solvent)

Procedure:

-

Inoculation of Agar Plates: Aseptically swab the entire surface of the agar plate with the standardized microbial inoculum to create a uniform lawn.

-

Disk Preparation: Aseptically apply a known concentration of this compound solution (dissolved in a volatile solvent) to the sterile filter paper disks and allow the solvent to evaporate.

-

Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters (mm).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC broth microdilution assay

-

Sterile MHA or SDA plates

Procedure:

-

Subculturing from MIC Wells: Following the MIC determination, take a loopful of broth from each well that showed no visible growth.

-

Plating: Streak the broth onto a fresh agar plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

-

MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Mandatory Visualizations

Caption: Experimental workflow for antimicrobial activity testing.

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of β-Cedrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cedrene, a tricyclic sesquiterpene found in the essential oil of cedar, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of β-cedrene using common cell-based assays. The methodologies described herein are essential for researchers in academia and industry who are engaged in the discovery and development of novel anti-inflammatory agents.

The protocols focus on three key in vitro assays that model the inflammatory response in macrophages, a critical cell type in the initiation and resolution of inflammation. These assays measure the inhibition of nitric oxide (NO) production, the reduction of pro-inflammatory cytokine secretion, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data on the anti-inflammatory effects of β-cedrene. This data is illustrative and should be replaced with experimentally derived results.

Table 1: Effect of β-Cedrene on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | Standard Deviation |

| 0 (LPS only) | 100 | ± 5.2 |

| 1 | 85.3 | ± 4.1 |

| 5 | 62.1 | ± 3.5 |

| 10 | 45.8 | ± 2.9 |

| 25 | 25.2 | ± 2.1 |

| 50 | 12.6 | ± 1.5 |

| IC₅₀ (µM) | ~15 |

Table 2: Effect of β-Cedrene on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Macrophages

| Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |

| 1 | 12.5 | 8.2 | 10.1 |

| 5 | 35.8 | 28.9 | 31.5 |

| 10 | 58.2 | 49.7 | 52.3 |

| 25 | 75.6 | 68.4 | 71.9 |

| 50 | 88.9 | 82.1 | 85.7 |

Table 3: Effect of β-Cedrene on NF-κB Activation in LPS-Stimulated THP-1-NF-κB Reporter Cells

| Concentration (µM) | NF-κB Activity (Luciferase Signal as % of Control) | Standard Deviation |

| 0 (LPS only) | 100 | ± 6.8 |

| 1 | 90.1 | ± 5.5 |

| 5 | 72.4 | ± 4.9 |

| 10 | 51.3 | ± 3.7 |

| 25 | 30.9 | ± 2.8 |

| 50 | 18.2 | ± 1.9 |

Experimental Protocols

Cell Culture and Differentiation

1.1. RAW 264.7 Macrophage Cell Culture

-

Cell Line: RAW 264.7 (murine macrophage-like cell line).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

1.2. THP-1 Monocyte to Macrophage Differentiation

-

Cell Line: THP-1 (human monocytic cell line).

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh growth medium and allow the cells to rest for 24 hours before experimentation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

2.1. Materials:

-

RAW 264.7 cells

-

β-Cedrene stock solution (dissolved in DMSO)